molecular formula C7H7F2NO4 B2790615 Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate CAS No. 2377031-56-4

Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate

Cat. No.: B2790615
CAS No.: 2377031-56-4
M. Wt: 207.133
InChI Key: GLAPUMGBWYDXLW-UHFFFAOYSA-N
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Description

Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate is a fluorinated piperidine derivative characterized by a six-membered ring with two ketone groups at positions 2 and 4, two fluorine atoms at the 5-position, and a methyl ester substituent at position 2. Its molecular formula is C₇H₇F₂NO₄, with a molecular weight of 207.13 g/mol . This compound is primarily utilized as a synthetic building block in medicinal chemistry, particularly in fragment-based drug design, owing to the electronegative and steric effects imparted by its fluorine substituents.

Properties

IUPAC Name

methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO4/c1-14-6(13)3-4(11)7(8,9)2-10-5(3)12/h3H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAPUMGBWYDXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)C(CNC1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate involves several steps. One common method includes the reaction of a suitable piperidine precursor with fluorinating agents under controlled conditions to introduce the fluorine atoms. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at a specific range to ensure the desired product formation . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction may produce difluoropiperidines .

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate and related piperidine/tetrahydropyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₇H₇F₂NO₄ 207.13 5,5-difluoro, 2,4-diketo, methyl ester High electronegativity, potential metabolic stability, and enhanced membrane permeability due to fluorine .
Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate C₁₁H₁₅NO₄ 141.17 Cyclopropyl at N1, ethyl ester Increased steric bulk from cyclopropyl; altered lipophilicity due to ethyl ester .
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate C₂₃H₂₂N₂O₅S 438.5 Tosyl, phenyl, thiophen, tetrahydropyridine ring Enantioselective synthesis; aromatic π-π interactions from phenyl/thiophen groups; tosyl enhances stability .
(4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)piperidine-3-carboxylate C₂₄H₂₂F₃NO₇ 523.44 Nitro, trifluorophenyl, benzo[d][1,3]dioxolyl Nitro group increases reactivity; trifluorophenyl enhances bioavailability .

Substituent Effects on Reactivity and Bioactivity

  • Fluorine Substitution: The 5,5-difluoro groups in the target compound enhance metabolic stability and binding affinity compared to non-fluorinated analogs like Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.
  • Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., phenyl, thiophen) exhibit stronger π-π interactions, which are critical for target binding in drug design. However, these groups may reduce solubility compared to aliphatic substituents like cyclopropyl .
  • Ester Variations : The methyl ester in the target compound offers faster hydrolysis rates than ethyl esters (e.g., in Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate), influencing prodrug activation kinetics .

Biological Activity

Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate (MDP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of MDP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDP is characterized by the presence of two fluorine atoms at the 5-position of the piperidine ring and two carbonyl groups at the 2 and 4 positions. The molecular formula is C8H8F2N2O4C_8H_8F_2N_2O_4, and its structure can be summarized as follows:

  • Molecular Weight : 224.16 g/mol
  • Melting Point : Not extensively reported, but stability under physiological conditions is noted.

Antimicrobial Activity

Research has indicated that MDP exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that MDP may serve as a lead compound for developing new antibiotics, particularly in combating resistant strains.

The mechanism by which MDP exerts its antimicrobial effects appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity. Studies suggest that MDP interacts with bacterial enzymes responsible for peptidoglycan biosynthesis, leading to cell lysis.

Case Study: Antipsychotic Potential

A notable study explored the potential antipsychotic effects of MDP in animal models. The compound was tested for its ability to modulate neurotransmitter systems, particularly focusing on glutamate receptors. The results indicated:

  • Dosing : MDP was administered at doses ranging from 1 to 10 mg/kg.
  • Behavioral Outcomes : Significant reduction in amphetamine-induced hyperlocomotion was observed.
  • Neuropharmacological Profile : MDP acted as a positive allosteric modulator of metabotropic glutamate receptors (mGluR), enhancing receptor responses without causing motor impairment.

This study highlights MDP's potential as a therapeutic agent in treating conditions like schizophrenia.

Structure-Activity Relationship (SAR)

The biological activity of MDP can be linked to its structural features. Modifications in the piperidine ring or the introduction of different substituents can significantly alter its efficacy. For instance:

  • Fluorine Substitution : The presence of difluoro groups enhances lipophilicity and bioavailability.
  • Carbonyl Groups : These functional groups are critical for interaction with biological targets.

Q & A

Basic: What are the common synthetic routes for Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate?

Answer:
The synthesis typically involves fluorination of a piperidine precursor. One approach uses selective fluorination agents (e.g., DAST or Deoxo-Fluor) under controlled temperatures (0–40°C) to introduce fluorine atoms at the 5,5-positions. The carboxylate ester group is introduced via esterification of the corresponding carboxylic acid using methanol and a catalyst like sulfuric acid. Reaction optimization focuses on minimizing side-products, such as over-fluorination or ester hydrolysis, by adjusting solvent polarity (e.g., dichloromethane) and stoichiometry .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and ester group integration. 13C^{13}\text{C} NMR helps identify carbonyl (C=O) and piperidine ring carbons.
  • LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion verification and purity assessment.
  • X-ray Crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .

Basic: How should this compound be stored to maintain stability?

Answer:
Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases, which may cleave the ester. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C, suggesting room-temperature handling is safe for short durations .

Advanced: How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

Answer:
Discrepancies often arise from dynamic processes (e.g., ring puckering in solution vs. solid-state rigidity). Strategies include:

  • Variable-Temperature NMR : To detect conformational flexibility.
  • DFT Calculations : Compare computed NMR chemical shifts with experimental data.
  • SHELX Refinement : Use Hirshfeld atom refinement (HAR) in SHELXL to improve X-ray data accuracy, particularly for fluorine positions .

Advanced: What strategies are effective for designing derivatives with enhanced biological activity?

Answer:

  • Substituent Modification : Replace the methyl ester with bioisosteres (e.g., amides) to improve metabolic stability.
  • Fluorine Scanning : Introduce additional fluorine atoms at the 2- or 4-positions to modulate lipophilicity and binding affinity.
  • Computational Docking : Use molecular dynamics simulations to predict interactions with target enzymes (e.g., kinases or proteases) .

Advanced: How can researchers address analytical challenges in detecting trace byproducts during synthesis?

Answer:

  • LC-MS/MS : Employ tandem mass spectrometry with ion trapping to identify low-abundance impurities (e.g., mono-fluorinated intermediates).
  • Marfey’s Reagent : Derivatize reaction mixtures to resolve stereochemical byproducts via chiral chromatography .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled methanol during esterification to track hydrolysis byproducts .

Advanced: What methodologies validate the compound’s role as a fluorinated building block in drug discovery?

Answer:

  • Cross-Coupling Reactions : Test reactivity in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to assess versatility.
  • Stability Profiling : Evaluate resistance to metabolic degradation using liver microsome assays.
  • Crystallographic Studies : Co-crystallize derivatives with target proteins (e.g., carbonic anhydrase) to confirm binding modes .

Advanced: How can computational tools optimize reaction conditions for large-scale synthesis?

Answer:

  • Quantum Mechanical (QM) Calculations : Model transition states to identify rate-limiting steps (e.g., fluorination vs. esterification).
  • Machine Learning : Train models on existing fluorination datasets to predict optimal solvent/catalyst combinations.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

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